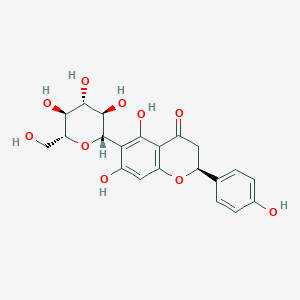

Hemiphloin

Description

This compound has been reported in Aeschynanthus bracteatus, Vicia faba, and other organisms with data available.

isolated from Ardisia pusilla

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2/t12-,14+,17+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPKGDDHOGIEOO-JVVVWQBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958027 | |

| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-03-9 | |

| Record name | Hemiphloin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin-6-C-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3682-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naringenin 6-C-β-D-glucopyranoside, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXB3TK6ELL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bioactivity of Hemiphloin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphloin, a naturally occurring flavanone C-glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammatory and oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed examination of its biological activities. This document synthesizes available quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound, also known as naringenin-6-C-glucoside, is a flavonoid characterized by a C-glycosidic bond between a naringenin aglycone and a glucose moiety. This linkage confers greater stability compared to O-glycosides.

IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one[1]

Molecular Formula: C₂₁H₂₂O₁₀[1]

Molecular Weight: 434.4 g/mol [1]

Chemical Identifiers:

-

CAS Number: 3682-03-9[1]

-

PubChem CID: 160711[1]

-

SMILES: C1--INVALID-LINK--CO)O)O)O)O">C@HC4=CC=C(C=C4)O[1]

-

InChIKey: QKPKGDDHOGIEOO-JVVVWQBKSA-N[1]

Physicochemical and Biological Properties

This compound is a polyketide belonging to the flavanone subclass of flavonoids. The following table summarizes key quantitative data related to its properties. It is important to note that while specific quantitative data for this compound's bioactivity is still emerging, data for its aglycone, naringenin, provides a valuable point of reference.

| Property | Value | Source |

| Physicochemical Properties | ||

| Molecular Weight | 434.4 g/mol | [1] |

| Antioxidant Activity (of Naringenin) | ||

| Hydroxyl Radical Scavenging IC₅₀ | 251.1 µM | [2] |

| Hydrogen Peroxide Scavenging IC₅₀ | 358.5 µM | [2] |

| Superoxide Radical Scavenging IC₅₀ | 360.03 µM | [2] |

| DPPH Radical Scavenging IC₅₀ | 264.44 mM | [2] |

| Nitric Oxide Radical Scavenging IC₅₀ | 185.6 µM | [2] |

| Anti-inflammatory Activity | ||

| Inhibition of Nitric Oxide Production | Decreased in LPS-induced J774 cells | |

| iNOS Expression | Inhibited in LPS-induced J774 cells | |

| COX-2 Expression | Inhibited in LPS-induced J774 cells |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound, compiled from various research sources.

Isolation of this compound from Vigna angularis (Adzuki Bean)

A common source of this compound is the adzuki bean (Vigna angularis). The following protocol outlines a general procedure for its extraction and purification.

Workflow for this compound Isolation

References

- 1. (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | C21H22O10 | CID 23514987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

Hemiphloin: A Technical Guide to its Discovery, Origin, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphloin, a naturally occurring C-glucosyl flavonoid, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from sources such as the adzuki bean (Vigna angularis), this bioactive molecule has demonstrated potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery and origin of this compound, alongside a detailed exploration of its mechanism of action. In vitro and in vivo studies have elucidated its role in modulating key signaling pathways implicated in inflammatory responses, particularly in the context of skin inflammation and atopic dermatitis. This document synthesizes the current scientific knowledge on this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant signaling pathways and workflows through diagrams to facilitate further research and development.

Discovery and Origin

This compound, also known as naringenin-6-C-glucoside, is a flavonoid first identified in the kino of Eucalyptus hemiphloia.[1] It is a C-glycosyl compound, a class of flavonoids where a sugar moiety is attached to the flavonoid backbone via a carbon-carbon bond, conferring increased stability.[1]

Subsequent research has identified this compound in a variety of plant species, with Vigna angularis (adzuki bean) being a notable and commercially significant source.[1][2] It has also been isolated from the leaves of Abrus precatorius and the plant Blumea balsamifera.[2] The presence of this compound in these traditionally consumed and medicinal plants suggests a long history of human exposure and hints at its potential role in the therapeutic effects attributed to these botanicals.

Table 1: Natural Sources of this compound

| Plant Species | Common Name | Plant Part |

| Vigna angularis | Adzuki Bean | Seeds |

| Eucalyptus hemiphloia | - | Kino (exudate) |

| Abrus precatorius | Rosary Pea | Leaves |

| Blumea balsamifera | Ngai Camphor | - |

| Schoepfia chinensis | - | Bark |

| Betula platyphylla var. latifolia | Japanese White Birch | Leaves |

Therapeutic Potential and Mechanism of Action

This compound has garnered attention for its significant anti-inflammatory and antioxidant activities.[2] Research has particularly focused on its potential as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis.[1][3] Studies have demonstrated that this compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines and suppressing key inflammatory signaling pathways.[1][3]

Anti-inflammatory Effects in Keratinocytes

In vitro studies utilizing human keratinocyte cell lines (HaCaT) have been instrumental in elucidating the anti-inflammatory mechanism of this compound. When these cells are stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an atopic dermatitis-like inflammatory environment, this compound has been shown to exert significant inhibitory effects.

Table 2: Effect of this compound on Pro-inflammatory Mediators in TNF-α/IFN-γ-stimulated HaCaT Keratinocytes

| Inflammatory Mediator | Effect of this compound Treatment |

| Interleukin-1β (IL-1β) | Decreased gene expression and production |

| Interleukin-6 (IL-6) | Decreased gene expression and production |

| Interleukin-8 (IL-8) | Decreased gene expression and production |

| CCL17 (TARC) | Decreased gene expression and production |

| CCL22 (MDC) | Decreased gene expression and production |

Data is based on qualitative descriptions from in vitro studies. Specific quantitative inhibition data is not currently available in the reviewed literature.

Anti-inflammatory Effects in Macrophages

The anti-inflammatory properties of this compound extend to macrophages, key cells of the innate immune system. In lipopolysaccharide (LPS)-stimulated J774 macrophage cells, this compound has been observed to suppress the production of inflammatory mediators.

Table 3: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated J774 Macrophages

| Inflammatory Mediator | Effect of this compound Treatment |

| Nitric Oxide (NO) | Decreased production |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression |

| Cyclooxygenase-2 (COX-2) | Decreased expression |

| Tumor Necrosis Factor-α (TNF-α) | Decreased gene expression |

| Interleukin-1β (IL-1β) | Decreased gene expression |

| Interleukin-6 (IL-6) | Decreased gene expression |

Data is based on qualitative descriptions from in vitro studies. Specific quantitative inhibition data is not currently available in the reviewed literature.

Modulation of Intracellular Signaling Pathways

The inhibitory effects of this compound on the production of pro-inflammatory mediators are attributed to its ability to modulate upstream signaling pathways. In TNF-α/IFN-γ-stimulated HaCaT cells, this compound has been shown to inhibit the phosphorylation of several key signaling proteins.

Table 4: Effect of this compound on Key Signaling Pathways in TNF-α/IFN-γ-stimulated HaCaT Keratinocytes

| Signaling Pathway/Protein | Effect of this compound Treatment |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Inhibition of phosphorylation |

| Extracellular Signal-Regulated Kinase (ERK) | Inhibition of phosphorylation |

| Signal Transducer and Activator of Transcription 1 (STAT1) | Inhibition of phosphorylation |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of phosphorylation |

Data is based on qualitative descriptions from in vitro studies. Specific quantitative densitometry data is not currently available in the reviewed literature.

Experimental Protocols

Isolation of this compound from Vigna angularis

This protocol describes the extraction and isolation of this compound from a 70% ethanol extract of Vigna angularis seeds.

-

Extraction:

-

Dried seeds of Vigna angularis are ground into a fine powder.

-

The powder is extracted with 70% ethanol at 70°C for 6 hours.

-

The resulting solution is filtered and concentrated under reduced pressure to yield the crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in distilled water.

-

The aqueous suspension is sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

-

-

Chromatographic Separation:

-

The n-hexane fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:1 to 0:100, v/v) to yield multiple fractions.

-

-

Purification:

-

Fractions containing this compound are identified using techniques such as Thin Layer Chromatography (TLC).

-

Further purification of the target fractions is achieved through repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

In Vitro Atopic Dermatitis Model and Treatment

This protocol details the establishment of an in vitro atopic dermatitis model using HaCaT keratinocytes and subsequent treatment with this compound.

-

Cell Culture:

-

Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Stimulation:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The cells are then stimulated with a combination of recombinant human TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to induce an inflammatory response.

-

-

This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 100 µM) for a specified time (e.g., 1-2 hours) prior to the addition of TNF-α/IFN-γ.

-

-

Incubation and Sample Collection:

-

The cells are incubated for a designated period (e.g., 24 hours for cytokine production analysis, or shorter times for signaling pathway analysis).

-

Following incubation, the cell culture supernatant is collected for cytokine analysis (e.g., ELISA), and the cell lysates are prepared for gene expression (e.g., real-time qPCR) or protein analysis (e.g., Western blot).

-

Real-Time Quantitative PCR (qPCR) for Cytokine Gene Expression

This protocol outlines the measurement of pro-inflammatory cytokine and chemokine gene expression in HaCaT cells.

-

RNA Extraction:

-

Total RNA is extracted from treated and untreated HaCaT cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

Real-Time qPCR:

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

The reaction mixture includes cDNA template, forward and reverse primers for the target genes (e.g., IL-6, IL-8, CCL17) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.

-

The thermal cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels of the target genes normalized to the housekeeping gene.

-

Western Blot Analysis for Phosphorylated Signaling Proteins

This protocol describes the detection of phosphorylated p38, ERK, STAT1, and NF-κB in HaCaT cells.

-

Protein Extraction:

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

The protein concentration of each lysate is determined using a protein assay kit (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-ERK, anti-phospho-STAT1, anti-phospho-NF-κB p65).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin.

-

The band intensities are quantified using densitometry software.

-

Visualizations

Signaling Pathways

Caption: this compound's proposed anti-inflammatory signaling pathway.

Experimental Workflow

Caption: Workflow for in vitro analysis of this compound's effects.

Conclusion and Future Directions

This compound has been identified as a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the production of a range of pro-inflammatory cytokines and chemokines, coupled with its modulatory effects on key inflammatory signaling pathways such as MAPK, STAT1, and NF-κB, underscores its therapeutic potential, particularly for inflammatory skin diseases.

While the foundational research is compelling, several areas warrant further investigation. A critical next step is the acquisition of detailed quantitative data, including IC₅₀ values for the inhibition of various inflammatory mediators and dose-response curves for its effects on signaling pathway phosphorylation. Such data are essential for a comprehensive understanding of its potency and for guiding preclinical development. Furthermore, while in vitro studies provide valuable mechanistic insights, further in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. The development of optimized extraction and purification protocols will also be crucial for ensuring a consistent and high-quality supply for research and potential therapeutic applications. Continued exploration of this promising natural product could lead to the development of novel and effective treatments for a variety of inflammatory disorders.

References

- 1. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Vigna angularis extract and its active compound this compound against atopic dermatitis-like skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Hemiphloin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphloin, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a comprehensive examination of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as naringenin-6-C-glucoside, is a C-glycosyl compound belonging to the flavanone subclass of flavonoids.[1] Its chemical structure consists of a naringenin aglycone linked to a glucose molecule via a carbon-carbon bond at the 6-position.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C21H22O10 | [2] |

| Molecular Weight | 434.39 g/mol | |

| CAS Number | 3682-03-9, 71963-94-5 | [2] |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (55 mg/mL) |

Spectroscopic Data

While specific, comprehensive spectral datasets for this compound are not widely available in public databases, the following provides an overview of typical spectroscopic characteristics for flavonoid glycosides and available mass spectrometry data.

1.2.1. Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data for this compound is available, providing experimental values for its mass.

| Ion Mode | Precursor m/z | Instrument | Source |

| [M+H]+ | 435.128 | Maxis II HD Q-TOF Bruker | [1] |

| [M-H]- | 433.114 | Maxis II HD Q-TOF Bruker | [1] |

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the aromatic protons of the A and B rings of the flavanone skeleton, anomeric protons of the glucose moiety, and protons of the C-ring. Aromatic protons would typically appear in the downfield region (δ 6.0-8.0 ppm), while sugar protons would be found in the more upfield region (δ 3.0-5.5 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon of the C-ring (around δ 190-200 ppm), aromatic carbons (δ 100-165 ppm), and the carbons of the glucose unit (δ 60-105 ppm).

1.2.3. Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.

-

C=O stretching: A strong absorption around 1650-1690 cm⁻¹ corresponding to the carbonyl group of the flavanone C-ring.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether and alcohol functionalities.

1.2.4. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol or ethanol would likely exhibit two major absorption bands, which are characteristic of flavanones:

-

Band I: In the range of 300-330 nm, corresponding to the cinnamoyl system (B-ring and the C-ring).

-

Band II: In the range of 270-295 nm, arising from the benzoyl system (A-ring).

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic applications in inflammatory conditions.

Anti-inflammatory Activity

Research has shown that this compound can effectively reduce the production of pro-inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated J774 macrophages, this compound was found to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it inhibited the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

In a model of atopic dermatitis using TNF-α/IFN-γ-induced HaCaT human keratinocytes, this compound treatment led to a reduction in the gene expression and production of IL-1β, IL-6, IL-8, and the chemokines CCL17/TARC and CCL22/MDC.

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

2.2.1. NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway. This is achieved by suppressing the phosphorylation of key signaling components, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB activation, this compound effectively downregulates the transcription of numerous pro-inflammatory genes.

2.2.2. MAPK Signaling Pathway

This compound also exerts its anti-inflammatory effects by modulating the MAPK signaling cascade. It has been observed to inhibit the phosphorylation of key MAPKs, including p38 and extracellular signal-regulated kinase (ERK). The MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines and enzymes, and its inhibition by this compound contributes significantly to its overall anti-inflammatory profile.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Vigna angularis

The following protocol is a synthesized procedure based on common flavonoid isolation techniques and information regarding the source of this compound.

Protocol:

-

Extraction:

-

Grind dried adzuki beans (Vigna angularis) into a fine powder.

-

Macerate the powder with 70% aqueous ethanol at room temperature for 24-48 hours with occasional stirring.

-

Repeat the extraction process three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

Combine the ethanolic extracts and filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) to track the presence of this compound. It is expected to be enriched in the more polar fractions (e.g., ethyl acetate).

-

-

Column Chromatography:

-

Subject the this compound-rich fraction to column chromatography on silica gel.

-

Elute with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol, to separate the components.

-

Collect fractions and analyze by TLC. Combine fractions containing this compound.

-

Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, employ preparative HPLC with a C18 column.

-

Use a gradient of water (with 0.1% formic acid) and acetonitrile as the mobile phase.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

-

Purity Analysis and Structure Elucidation:

-

Assess the purity of the isolated this compound using analytical HPLC.

-

Confirm the structure and identity of the compound using spectroscopic methods, including LC-MS, ¹H NMR, and ¹³C NMR.

-

Western Blot Analysis of MAPK and NF-κB Signaling

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB pathways in cell lysates.

Protocol:

-

Cell Culture and Treatment:

-

Culture HaCaT cells or J774 macrophages to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α/IFN-γ for HaCaT, LPS for J774) for a predetermined duration (e.g., 15-60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, and p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential for the management of inflammatory diseases. This technical guide provides a comprehensive resource for researchers, consolidating the current knowledge on the physical and chemical properties of this compound and offering detailed experimental protocols to facilitate further investigation into its biological activities and mechanisms of action. Continued research into this fascinating molecule is warranted to fully elucidate its therapeutic utility.

References

Unraveling the Core Mechanism of Action of Hemiphloin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphloin, a naturally occurring flavonoid scientifically known as Naringenin-6-C-glucoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a particular focus on its anti-inflammatory and antioxidant properties. Drawing from a comprehensive review of preclinical studies, this document outlines the key signaling pathways modulated by this compound, presents available quantitative data, and details relevant experimental methodologies to facilitate further research and drug development endeavors.

This compound is a flavanone glycoside found in a variety of plants, including citrus fruits. Its biological activities are often attributed to its aglycone form, naringenin, which is released upon metabolism. This guide will therefore consider the activities of both this compound and its aglycone, naringenin, to provide a complete picture of its pharmacological effects.

Core Mechanisms of Action: Anti-inflammatory and Antioxidant Effects

The primary therapeutic potential of this compound lies in its potent anti-inflammatory and antioxidant activities. These effects are not mediated by a single target but rather through the modulation of a complex network of interconnected signaling pathways.

Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory mediators.

NF-κB Signaling Pathway:

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes.

This compound (as naringenin) has been shown to inhibit the activation of the NF-κB pathway.[1][2][3][4][5][6][7][8] This inhibition is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4][6] The suppression of NF-κB activation leads to a significant reduction in the production of various pro-inflammatory cytokines and enzymes, including:

dot

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases that, upon activation, lead to the expression of inflammatory mediators. Naringenin has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including p38 and JNK, thereby suppressing the downstream inflammatory response.[8]

dot

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

Antioxidant Mechanism

This compound's antioxidant activity is multifaceted, involving both direct radical scavenging and the enhancement of the endogenous antioxidant defense system. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway:

Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes.

Naringenin has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of several critical antioxidant enzymes:[10][11][12][13][14]

-

Glutathione Peroxidase (GPx) [8]

-

Heme Oxygenase-1 (HO-1) [12]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1) [12]

dot

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on naringenin, the active aglycone of this compound. It is important to note that direct quantitative data for this compound (Naringenin-6-C-glucoside) is limited, and many studies focus on its more readily absorbed aglycone.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Naringenin

| Assay | Cell Line/System | Stimulant | Naringenin Concentration | Effect | Reference |

| Nitrite Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | Effective inhibition | [9] |

| Nitrite Production | BV2 Microglia | LPS (1 µg/mL) | 100 µM | Effective inhibition | [9] |

| iNOS Expression | RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | Dose-dependent inhibition | [9] |

| COX-2 Expression | RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | Dose-dependent inhibition | [9] |

| NF-κB Reporter Activity | HT-29 Cells | TNF-α (20 ng/ml) | 25 µM | ~80% inhibition | [7] |

| Hydroxyl Radical Scavenging | Cell-free | - | IC50: 251.1 µM | Potent scavenging | [16] |

| Superoxide Radical Scavenging | Cell-free | - | IC50: 358.5 µM | Potent scavenging | [16] |

| DPPH Radical Scavenging | Cell-free | - | IC50: 264.44 mM | Radical scavenging | [16] |

Table 2: In Vivo Anti-inflammatory and Antioxidant Activity of Naringenin

| Animal Model | Condition | Naringenin Dose | Route | Duration | Key Findings | Reference |

| Mice | Streptozotocin-induced diabetes | 50 & 100 mg/kg b.w. | Oral | 45 days | Reduced lipid peroxidation, increased antioxidant enzyme levels | [16] |

| Mice | Streptozotocin-induced diabetes | 50 & 100 mg/kg b.w. | Oral | 45 days | Increased insulin levels, reduced blood glucose | [10] |

| Rats | Doxorubicin-induced hepatotoxicity | 50 & 100 mg/kg b.w. | Oral | 20 days | Attenuated ROS, replenished antioxidant enzymes, diminished inflammatory mediators | [17] |

| Mice | Dextran sulphate sodium-induced colitis | Not specified | Oral | Not specified | Reduced severity of colitis, downregulated pro-inflammatory mediators | [7] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's (Naringenin's) mechanism of action.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Lines: RAW 264.7 murine macrophages and BV2 microglial cells are commonly used.[9] Human colonic HT-29 cells are used for NF-κB reporter assays.[7]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of naringenin for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[9]

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis (iNOS, COX-2, Cytokines): Total RNA is extracted from the cells, and the mRNA expression levels of target genes are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

-

Protein Expression Analysis (iNOS, COX-2, NF-κB, MAPK): Cellular protein lysates are prepared, and the expression levels of target proteins are analyzed by Western blotting using specific primary and secondary antibodies.[2][4]

3. NF-κB Activation Assays:

-

Western Blot for IκBα Degradation and NF-κB Nuclear Translocation: Cytoplasmic and nuclear protein fractions are separated. The levels of IκBα in the cytoplasm and NF-κB (p65 subunit) in the nucleus are determined by Western blotting.[2][6]

-

Immunofluorescence for NF-κB Nuclear Translocation: Cells grown on coverslips are treated, fixed, and permeabilized. The subcellular localization of NF-κB is visualized using a specific primary antibody and a fluorescently labeled secondary antibody.

-

Luciferase Reporter Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Following treatment, luciferase activity is measured to determine the extent of NF-κB activation.[5][7]

In Vitro Antioxidant Assays

1. Radical Scavenging Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of naringenin to donate a hydrogen atom and scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance.[16]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The capacity of naringenin to scavenge the ABTS radical cation is determined by measuring the reduction in absorbance.

-

Hydroxyl and Superoxide Radical Scavenging Assays: Specific chemical reactions are used to generate these highly reactive oxygen species, and the scavenging activity of naringenin is measured.[16]

2. Cellular Antioxidant Activity (CAA) Assay:

-

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidant.[15]

In Vivo Experimental Models

1. Animal Models of Inflammation and Oxidative Stress:

-

LPS-Induced Endotoxemia: Mice or rats are injected with LPS to induce a systemic inflammatory response.

-

Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a rodent to induce localized inflammation, and the reduction in paw volume is measured as an indicator of anti-inflammatory activity.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: DSS is administered in the drinking water of mice to induce colitis, a model of inflammatory bowel disease.[7]

-

Streptozotocin (STZ)-Induced Diabetes: STZ is used to induce diabetes in rodents, which is associated with increased oxidative stress.[10][16]

-

Doxorubicin-Induced Hepatotoxicity: Doxorubicin administration in rats is used as a model for drug-induced liver injury characterized by oxidative stress and inflammation.[17]

2. Experimental Procedures:

-

Animal Dosing: Naringenin is typically administered orally via gavage.

-

Sample Collection: Blood, serum, and various tissues (e.g., liver, colon) are collected at the end of the experiment.

-

Biochemical Analysis: Serum levels of inflammatory markers and liver enzymes are measured. Tissue homogenates are used to measure levels of inflammatory cytokines, oxidative stress markers (e.g., malondialdehyde), and the activity of antioxidant enzymes (SOD, CAT, GPx).

-

Histopathological Analysis: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.

-

Immunohistochemistry: The expression and localization of specific proteins (e.g., NF-κB) in tissue sections are determined.

Conclusion

This compound (Naringenin-6-C-glucoside) and its active aglycone, naringenin, demonstrate significant therapeutic potential, primarily through their robust anti-inflammatory and antioxidant activities. The core mechanism of action involves the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK, and the activation of the Nrf2 pathway. This multifaceted mechanism leads to a reduction in pro-inflammatory mediators and an enhancement of the endogenous antioxidant defense system. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound for a range of inflammatory and oxidative stress-related diseases. Further clinical trials are warranted to translate these promising preclinical findings into effective human therapies.[18][19][20][21][22]

References

- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Treatment With Naringenin Elevates the Activity of Transcription Factor Nrf2 to Protect Pancreatic β-Cells From Streptozotocin-Induced Diabetes in vitro and in vivo [frontiersin.org]

- 11. Naringenin ameliorates myocardial injury in STZ-induced diabetic mice by reducing oxidative stress, inflammation and apoptosis via regulating the Nrf2 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. scielo.br [scielo.br]

- 14. tandfonline.com [tandfonline.com]

- 15. Effect of heated naringenin on immunomodulatory properties and cellular antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Therapeutic Potential of Naringenin: A Review of Clinical Trials [ouci.dntb.gov.ua]

- 21. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iris.unica.it [iris.unica.it]

The Biological Activity of Hemiphloin: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Hemiphloin, a naturally occurring flavonoid, is chemically known as Naringenin-6-C-glucoside or 6-C-Glucosylnaringenin. As a C-glycosyl compound, it is characterized by a glucose moiety attached to the naringenin backbone via a carbon-carbon bond. This structural feature contributes to its bioavailability and distinct biological properties. Found in various plants, this compound has garnered scientific interest primarily for its potential anti-inflammatory effects, positioning it as a candidate for further investigation in the development of therapeutics for inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its anti-inflammatory mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data on Biological Activity

While specific quantitative data for this compound's anti-inflammatory activity is emerging, much of the current literature focuses on its aglycone form, naringenin. The presence of the C-glucoside at the 6th position is known to influence the molecule's properties, including its antioxidant and anti-inflammatory efficacy. Below is a summary of relevant quantitative data for naringenin, which provides a foundational understanding of the potential bioactivity of this compound.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Naringenin | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Varies (µM range) | [1] |

| Naringenin | Inhibition of TNF-α, IL-1β, and IL-6 production | Various | Varies (µM range) | [2] |

| Naringenin | Inhibition of Cyclooxygenase-2 (COX-2) | In vitro assays | Varies (µM range) | [2] |

Note: The IC50 values for naringenin can vary between studies due to differences in experimental conditions, such as cell density and stimulus concentration. Direct comparative studies with this compound are needed to fully elucidate the specific potency of the glycosylated form.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory activity of compounds like this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS or treatment).

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage inhibition of NO production for each concentration of this compound compared to the vehicle control.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced NO production.

-

Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

This compound (or test compound)

-

Diclofenac sodium (as a standard anti-inflammatory drug)

-

Test tubes

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a 1% w/v solution of BSA or egg albumin in PBS.

-

In separate test tubes, prepare the following mixtures (total volume of 5 mL):

-

Test: 2.8 mL of PBS, 2 mL of varying concentrations of this compound, and 0.2 mL of the albumin solution.

-

Control: 4.8 mL of PBS and 0.2 mL of the albumin solution.

-

Standard: 2.8 mL of PBS, 2 mL of varying concentrations of diclofenac sodium, and 0.2 mL of the albumin solution.

-

-

-

Incubation and Heating:

-

Incubate all the tubes at 37°C for 20 minutes.

-

Heat the tubes in a water bath at 57°C for 20 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein denaturation.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its aglycone, naringenin, are primarily attributed to their ability to modulate key inflammatory signaling pathways. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.

This compound is believed to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals to cellular responses, including inflammation. LPS activation of TLR4 can trigger a cascade of protein phosphorylations that activate these MAPKs. Activated MAPKs, in turn, can activate transcription factors like AP-1, which also promote the expression of pro-inflammatory genes.

Naringenin, the aglycone of this compound, has been shown to inhibit the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of this compound in vitro.

Caption: In vitro workflow for assessing this compound's anti-inflammatory activity.

Conclusion and Future Directions

This compound (Naringenin-6-C-glucoside) demonstrates significant potential as an anti-inflammatory agent. Its mechanism of action appears to be mediated through the inhibition of key pro-inflammatory signaling pathways, namely NF-κB and MAPK. While much of the detailed mechanistic and quantitative data is currently available for its aglycone, naringenin, the foundational evidence strongly supports the therapeutic promise of this compound.

Future research should focus on:

-

Direct Quantitative Analysis: Conducting dose-response studies to determine the specific IC50 values of this compound in various in vitro and in vivo models of inflammation.

-

Comparative Studies: Performing head-to-head comparisons of the anti-inflammatory potency of this compound with its aglycone naringenin and other related flavonoids to understand the structure-activity relationship conferred by the C-glucoside moiety.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases, such as inflammatory bowel disease, arthritis, and dermatitis.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its behavior in a biological system.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound to a potential therapeutic agent for the management of inflammatory disorders.

References

An In-depth Technical Guide to the Hemiphloin (6-C-Glucosylnaringenin) Synthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide details the biosynthetic pathway of Hemiphloin, a C-glycosylated flavanone. The synthesis is a multi-step enzymatic process originating from the phenylpropanoid pathway, culminating in the formation of the flavanone naringenin, which is subsequently glycosylated. This document provides a comprehensive overview of the enzymatic reactions, quantitative kinetic data, detailed experimental protocols, and visual diagrams of the pathway and associated workflows.

The Core Biosynthetic Pathway

This compound, chemically known as (2S)-6-β-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, is a C-glycosylated derivative of the flavanone naringenin. Its biosynthesis is a branch of the well-established phenylpropanoid pathway. The pathway can be divided into two major stages: the formation of the naringenin backbone and its subsequent C-glycosylation.

Stage 1: Biosynthesis of Naringenin

The synthesis of naringenin begins with the amino acid L-phenylalanine (or L-tyrosine in some plants) and involves a series of five key enzymatic steps.[1]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[2][3]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[3]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, an essential activated precursor for flavonoid synthesis.[4][5]

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4',4',6'-tetrahydroxychalcone).[6][7] This reaction forms the C15 flavonoid backbone.[6]

-

Chalcone Isomerase (CHI): The open-chain naringenin chalcone is stereospecifically cyclized by CHI to form the flavanone (2S)-naringenin.[8][9]

Stage 2: C-Glycosylation of Naringenin

The final step in this compound synthesis is the attachment of a glucose moiety to the naringenin scaffold.

-

C-Glucosyltransferase (CGT): A UDP-glucose-dependent C-glucosyltransferase catalyzes the formation of a carbon-carbon bond between the anomeric carbon of glucose and the C6 position of the naringenin A-ring, yielding this compound (6-C-Glucosylnaringenin). C-glycosides are notably stable against acid and enzymatic hydrolysis compared to their O-glycoside counterparts.

Below is a diagram illustrating the complete biosynthetic pathway.

Caption: The biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data: Enzyme Kinetics

The efficiency of each enzymatic step is critical for the overall yield of this compound. The following tables summarize the kinetic parameters for the key enzymes in the pathway, compiled from studies on orthologs from various plant species.

Table 1: Kinetic Parameters for Naringenin Biosynthesis Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) or Vmax | Reference |

|---|---|---|---|---|---|

| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 (Vmax, U/mg) | [2] |

| 4CL | Populus hybrid | 4-Coumaric acid | 19 | 0.95 (Vmax, pkat/µg) | [5] |

| Ferulic acid | 110 | 0.55 (Vmax, pkat/µg) | [5] | ||

| Morus atropurpurea | 4-Coumaric acid | 10.49 | 4.4 (Vmax, nkat/mg) | [10] | |

| CHS | Medicago sativa | p-Coumaroyl-CoA | 1.6 ± 0.2 | 1.9 ± 0.1 (Vmax, nmol/min/mg) | [11] |

| Malonyl-CoA | 3.5 ± 0.6 | - | [11] | ||

| CHI | Glycine max (Soybean) | 2',4',4-Trihydroxychalcone | 10 | 183.3 (11,000 min-1) | [1][8] |

| | Oryza sativa (Rice) | Naringenin chalcone | 11.60 | 69.35 |[9] |

Table 2: Kinetic Parameters for a Representative Flavonoid C-Glucosyltransferase

| Enzyme | Source Organism | Acceptor Substrate | Donor Substrate | Km (Acceptor, µM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|---|

| UGT74F1 | Arabidopsis thaliana | Quercetin | UDP-Glucose | 12 ± 1 | 0.041 ± 0.001 | [12] |

| UGT74F2 | Arabidopsis thaliana | Quercetin | UDP-Glucose | 20 ± 2 | 0.024 ± 0.001 |[12] |

Note: Kinetic data for a specific this compound-synthesizing C-glucosyltransferase is not available; the data presented is for related flavonoid O-glucosyltransferases to provide context.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound synthesis pathway.

Enzyme Purification Protocol (General)

This protocol describes a general method for the expression and purification of His-tagged enzymes (e.g., CHS, CHI, CGT) from E. coli.

-

Gene Cloning and Expression:

-

The full-length cDNA of the target enzyme is cloned into a pET series expression vector (e.g., pET-32a) containing an N-terminal 6x His-tag.[13][14]

-

The resulting plasmid is transformed into an E. coli expression strain, such as BL21 (DE3).[14]

-

A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotic) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium (e.g., 500 mL) and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by adding IPTG to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.[13]

-

-

Cell Lysis and Protein Extraction:

-

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5% glycerol).

-

Cells are lysed by sonication on ice or using a French press.

-

The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris. The supernatant contains the soluble protein fraction.

-

-

Affinity Chromatography:

-

The clarified supernatant is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.[13]

-

The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[13]

-

The His-tagged protein is eluted with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Eluted fractions are collected and analyzed by SDS-PAGE to assess purity.

-

-

Buffer Exchange and Storage:

-

Fractions containing the purified protein are pooled and buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

-

The purified enzyme is stored at -80°C for long-term use.

-

Enzyme Activity Assays

Chalcone Synthase (CHS) Assay:

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

10 µM p-coumaroyl-CoA

-

30 µM malonyl-CoA

-

1-5 µg of purified CHS enzyme[14]

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[14]

-

Reaction Termination: Stop the reaction by adding 20 µL of 20% HCl.

-

Extraction: Extract the product twice with 200 µL of ethyl acetate.

-

Analysis: Evaporate the pooled ethyl acetate fractions to dryness under vacuum. Redissolve the residue in methanol and analyze by HPLC-DAD at a wavelength of 370 nm to quantify the naringenin chalcone product.[7]

Chalcone Isomerase (CHI) Assay:

This assay spectrophotometrically monitors the conversion of naringenin chalcone to naringenin.

-

Reaction Mixture: Prepare a reaction in a 1 mL cuvette containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

50 µM naringenin chalcone (dissolved in DMSO or methanol)

-

0.1-1 µg of purified CHI enzyme[9]

-

-

Measurement: Initiate the reaction by adding the enzyme. Immediately monitor the decrease in absorbance at 390 nm (the λmax of the chalcone) at 25°C using a UV/Vis spectrophotometer.[9][15]

-

Calculation: The rate of reaction is calculated from the initial linear phase of the absorbance decrease, using the molar extinction coefficient of naringenin chalcone. A control reaction without the enzyme should be run to account for spontaneous cyclization.[9]

C-Glucosyltransferase (CGT) Assay:

This assay measures the transfer of glucose from UDP-glucose to naringenin.

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 50 µL containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

5 mM UDP-glucose

-

100 µM naringenin (dissolved in DMSO)

-

1-5 µg of purified CGT enzyme[12]

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by snap-freezing in liquid nitrogen.[12]

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC-DAD or LC-MS to separate and quantify the product, this compound, from the substrate, naringenin.

HPLC Method for Flavonoid Quantification

This protocol provides a general reversed-phase HPLC method for the separation and quantification of precursors and products in the this compound pathway.

-

HPLC System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV-DAD detector, and an autosampler.[16][17]

-

Mobile Phase: A gradient elution is typically used for separating compounds with different polarities.

-

Gradient Program (Example):

-

0-5 min: 5% B

-

5-30 min: Linear gradient from 5% to 70% B

-

30-35 min: Linear gradient from 70% to 95% B

-

35-40 min: Hold at 95% B

-

40-45 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at multiple wavelengths appropriate for the compounds of interest (e.g., 290 nm for flavanones like naringenin, 370 nm for chalcones).[17][18]

-

Quantification: Create a standard curve for each analyte (p-coumaric acid, naringenin, this compound) using pure standards of known concentrations. The concentration of each compound in the experimental samples is determined by comparing its peak area to the standard curve.[19]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of a biosynthetic enzyme, from gene identification to kinetic analysis.

Caption: A generalized experimental workflow for enzyme characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. curresweb.com [curresweb.com]

- 3. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 5. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 8. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

- 14. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. phytopharmajournal.com [phytopharmajournal.com]

Hemiphloin: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphloin, a naturally occurring flavanone C-glycoside, has emerged as a compound of significant interest in the field of inflammation research. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its anti-inflammatory mechanism of action. Drawing upon current scientific literature, this document outlines the key signaling pathways modulated by this compound, presents available quantitative data, and describes the experimental protocols used to elucidate its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are investigating novel anti-inflammatory therapeutics.

Nomenclature and Chemical Identity

This compound is a flavonoid, specifically a C-glycosyl compound.[1] Its chemical identity is well-defined, with a primary CAS number of 3682-03-9 .[1][2][3] An alternative CAS number, 71963-94-5, has also been associated with this compound.[1]

A summary of its nomenclature and key identifiers is provided in the table below.

| Identifier | Value |

| CAS Number | 3682-03-9[1][2][3] |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one[1][3] |

| Synonyms | Naringenin-6-C-glucoside, 6-C-Glucosylnaringenin[1][2] |

| Molecular Formula | C21H22O10[1][3] |

| Molecular Weight | 434.39 g/mol [1][3] |

Anti-Inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Experimental evidence primarily points to its activity in keratinocytes and macrophages.

In tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) induced human keratinocytes (HaCaT cells), this compound has been shown to inhibit the phosphorylation of several critical signaling proteins: p38 mitogen-activated protein kinase (p38), extracellular signal-regulated kinase (ERK), signal transducer and activator of transcription 1 (STAT1), and nuclear factor-kappa B (NF-κB).[1][2] The inhibition of these pathways leads to a downstream reduction in the gene expression and production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), C-C motif chemokine 17 (CCL17/TARC), and C-C motif chemokine 22 (CCL22/MDC).[1][2]

Furthermore, in lipopolysaccharide (LPS)-stimulated murine macrophages (J774 cells), this compound demonstrates anti-inflammatory activity by decreasing the production of nitric oxide (NO) and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] It also inhibits the gene expression of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in these cells.[1]

The following diagram illustrates the signaling pathways modulated by this compound in inflamed keratinocytes.

References

Hemiphloin: A Technical Guide on Physicochemical Properties and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphloin, a naturally occurring flavonoid, has garnered scientific interest for its potential therapeutic applications, particularly in the realm of inflammatory skin diseases. This technical guide provides a consolidated overview of the currently available data on the solubility and stability of this compound. Furthermore, it delves into its mechanism of action as an anti-inflammatory agent, supported by a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound-based therapeutics.

Physicochemical Properties

This compound (C₂₁H₂₂O₁₀, Molar Mass: 434.39 g/mol ) is a C-glycosyl compound belonging to the flavanone class of flavonoids.[1] Understanding its physicochemical properties, such as solubility and stability, is paramount for its development as a therapeutic agent.

Solubility